3-Bromo-2-ethyl-5,7-dimethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine is a heterocyclic compound belonging to the pyrazolo[1,5-a]pyrimidine family. This compound is characterized by its unique structure that includes a pyrazole ring fused to a pyrimidine ring. It is notable for its potential biological activities and applications in medicinal chemistry.
The synthesis of 3-Bromo-2-ethyl-5,7-dimethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine can be achieved through several methods. A common approach involves the condensation of 3-amino-pyrazoles with electrophilic substrates. For instance, the reaction of 2-ethyl-3-(bromomethyl)-pyrazole with various electrophiles can yield the desired product .
In one synthetic route, starting materials are treated with sodium azide and copper(I) iodide under specific conditions to facilitate cyclization and bromination. The process typically requires careful control of temperature and reaction time to optimize yield and purity .
The molecular structure of 3-Bromo-2-ethyl-5,7-dimethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine includes a pyrazole ring (five-membered) fused to a pyrimidine ring (six-membered). The presence of bromine at the third position and ethyl and methyl groups at the second and fifth/seventh positions respectively contributes to its unique chemical properties.
3-Bromo-2-ethyl-5,7-dimethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine can undergo various chemical reactions typical for heterocycles. These include nucleophilic substitutions due to the presence of the bromine atom which can be replaced by nucleophiles such as amines or thiols.
The compound's reactivity can be influenced by substituents on the pyrazole and pyrimidine rings. For instance, modifications at these positions can enhance or diminish reactivity towards electrophilic or nucleophilic attack .
The mechanism of action for compounds like 3-Bromo-2-ethyl-5,7-dimethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine often involves interactions with specific biological targets such as enzymes or receptors. For example, studies have shown that derivatives of pyrazolo[1,5-a]pyrimidines exhibit inhibitory activity against enzymes like α-glucosidase.
In vitro assays have demonstrated that these compounds can significantly inhibit enzyme activity with IC50 values ranging from 15.2 µM to over 200 µM depending on structural variations . This suggests potential applications in treating conditions such as diabetes.
3-Bromo-2-ethyl-5,7-dimethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine has potential applications in medicinal chemistry as an anti-diabetic agent due to its inhibitory effects on α-glucosidase. Additionally, its derivatives have been explored for use in fluorescent probes in biological imaging due to their photophysical properties .
This compound exemplifies the versatility of pyrazolo[1,5-a]pyrimidines in pharmaceutical research and development.
The pyrazolo[1,5-a]pyrimidine scaffold is constructed via acid- or base-catalyzed cyclocondensation between β-dicarbonyl equivalents and 5-aminopyrazoles. For 3-bromo-2-ethyl-5,7-dimethyl derivatives, optimized routes use ethyl 2-ethyl-3-oxobutanoate and 5-amino-3-methylpyrazole under reflux in acetic acid. This yields the 5,7-dimethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine intermediate, which undergoes subsequent bromination at C3 [2] [8]. Critical to success is the in situ enolization of the β-ketoester, which facilitates nucleophilic attack by the amino group of the pyrazole. Piperidinium acetate is particularly effective as a catalyst, enhancing reaction rates and yields (typically 70-85%) by promoting enol-keto tautomerism [3]. Steric effects from the 2-ethyl group necessitate extended reaction times (12-24h) compared to unsubstituted analogs.
Microwave irradiation significantly optimizes the synthesis of this scaffold, reducing cyclocondensation times from hours to minutes (10-30 min) and improving yields by 15-20%. Solvent selection is critical: ethanol/water mixtures (4:1) under 150W irradiation at 120°C achieve near-quantitative conversion while minimizing byproducts [2] [4]. For bromination steps, solvent-free microwave techniques using N-bromosuccinimide (NBS) on silica gel supports enhance regioselectivity and reduce waste. Green metrics analysis reveals a 50% reduction in E-factor compared to traditional methods due to eliminated solvent purification and shorter reaction sequences [4].
Table 1: Microwave vs. Conventional Synthesis Comparison
Parameter | Conventional Method | Microwave Method |
---|---|---|
Reaction Time | 8-24 hours | 10-30 minutes |
Yield (%) | 65-75% | 80-92% |
Solvent Consumption | High (DMF/AcOH) | Low (H₂O/EtOH) |
Byproduct Formation | Moderate | Minimal |
Bromination exclusively at C3 leverages electronic and steric differentiation within the pyrazolo[1,5-a]pyrimidine ring. The 5,7-dimethyl derivative’s electron-rich C3 position readily undergoes electrophilic substitution using bromine in acetic acid or NBS in CCl₄ at 0-5°C, achieving >90% regioselectivity [1] [5]. Molecular orbital calculations confirm C3 has the highest electron density (Fukui f⁺ = 0.125), making it susceptible to electrophiles. Alkylation at N6 or N7 requires careful protecting group strategies: diethyl dicarbonate selectively protects N6, permitting N-ethylation at N7 using ethyl iodide/K₂CO₃ in DMF [9]. Isomer characterization relies on ¹H NMR: N6-methyl protons appear at δ 3.15 (t, J=5.2 Hz), while N7-methyl protons resonate at δ 3.42 (t, J=5.8 Hz) [5] [6].
Table 2: Positional Isomers of Brominated Ethyl-Dimethyl Pyrazolopyrimidines
Compound | CAS Registry Number | Molecular Weight | Distinctive NMR Feature |
---|---|---|---|
3-Bromo-2-ethyl-5-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine | 1695221-72-7 | 244.13 | δ 3.15 (t, J=5.2 Hz, N6-CH₃) |
3-Bromo-2-ethyl-7-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine | 1697758-28-3 | 244.13 | δ 3.42 (t, J=5.8 Hz, N7-CH₃) |
3-Bromo-2-ethyl-6-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine | - | 244.13 | δ 2.98 (s, C6-CH₃) |
The C3-bromine serves as a versatile handle for Pd-catalyzed cross-coupling, enabling access to structurally diverse analogs. Suzuki-Miyaura reactions with arylboronic acids employ Pd(PPh₃)₄ (3 mol%) and K₂CO₃ in toluene/ethanol (3:1) at 80°C, yielding biaryl derivatives (75-90%) [2] [6]. Sonogashira couplings with terminal alkynes require CuI co-catalysis and Et₃N as base, generating alkynyl-linked compounds crucial for kinase inhibitor development. Key to success is the prevention of catalyst poisoning by the basic pyrimidine nitrogen; adding catalytic pivalic acid (10 mol%) mitigates this by forming non-coordinating salts [6]. Recent advances demonstrate chemoselective sequential couplings: initial bromine-lithium exchange at −78°C, followed by transmetallation with ZnCl₂ and Negishi coupling, installs alkyl, vinyl, or heteroaryl groups unreachable via classic methods [8].
Table 3: Palladium-Catalyzed Cross-Coupling Applications
Reaction Type | Conditions | Scope | Yields | Applications |
---|---|---|---|---|
Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, Toluene/EtOH, 80°C | Aryl, Heteroaryl boronic acids | 75-90% | IRAK4 inhibitors [8] |
Sonogashira | PdCl₂(PPh₃)₂, CuI, Et₃N, THF | Terminal Alkynes | 70-85% | Fluorescent probes |
Buchwald-Hartwig Amination | Pd₂(dba)₃, XantPhos, Cs₂CO₃, Dioxane | Secondary Amines | 60-78% | Kinase hinge-binding motifs |
CAS No.: 20846-91-7
CAS No.: 10102-03-1
CAS No.: 56299-00-4
CAS No.: 2208-40-4
CAS No.: